![molecular formula C12H18N4O B13539453 n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 g/mol . This compound is part of the benzo[c][1,2,5]oxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2,5]oxadiazole derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- n4,n4-Dimethylbenzo[c][1,2,5]oxadiazole-4,7-diamine
- n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine
- n4,n4-Dibutylbenzo[c][1,2,5]oxadiazole-4,7-diamine
Uniqueness
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine is unique due to its specific propyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-N,4-N-dipropyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C12H18N4O/c1-3-7-16(8-4-2)10-6-5-9(13)11-12(10)15-17-14-11/h5-6H,3-4,7-8,13H2,1-2H3 |
InChI Key |
ZEWNJSLQEAZKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C2=NON=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


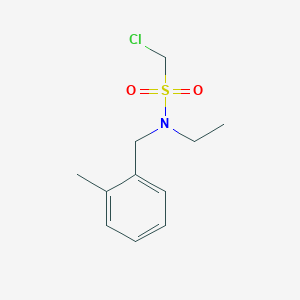
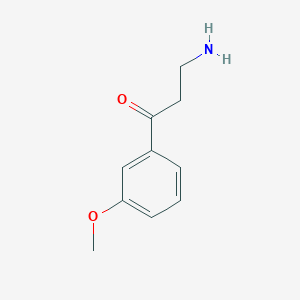
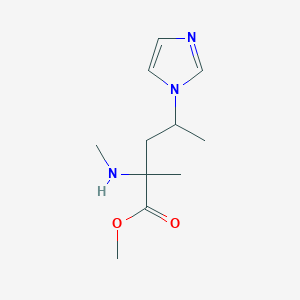
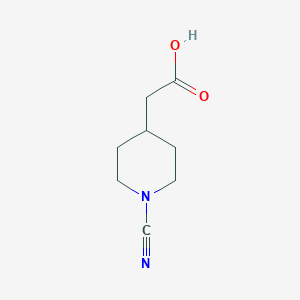
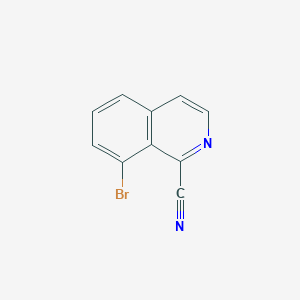
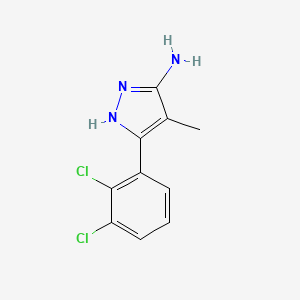
![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
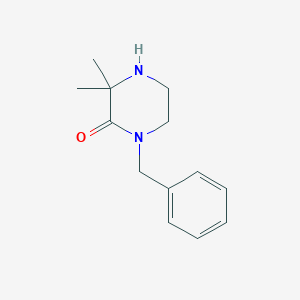
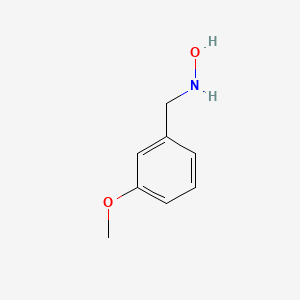
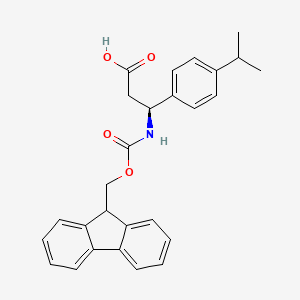
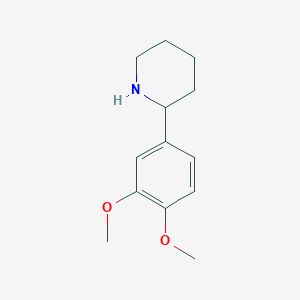
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)

![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
